1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . Protodeboronation of pinacol boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C11H13FN4 . Its average mass is 220.246 Da and its monoisotopic mass is 220.112427 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters using a radical approach has been reported . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The compound exhibits interesting physical and chemical properties. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
Compounds structurally related to the specified chemical have been studied for their ability to inhibit Aurora A kinase, an enzyme implicated in cancer progression. Such inhibitors have the potential to be developed into therapeutic agents for cancer treatment. For example, derivatives with modifications on the pyrazole ring have shown inhibitory activity against Aurora A, suggesting their utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Activity through Structural Modifications
Another research avenue explores the anticancer activity of fluoro-substituted benzopyran derivatives, showcasing the structural versatility and potential of similar compounds in developing new cancer therapies. Specific structural modifications can result in compounds with significant activity against cancer cell lines, indicating the importance of the fluoroethyl and pyrazole components in medicinal chemistry (A. G. Hammam et al., 2005).
Metabolic Pathway Elucidation
Studies have also focused on understanding the metabolic biotransformation of novel compounds, including those with a pyrazole-pyridine framework. Identifying the phase I metabolites of such compounds can aid in the development of analytical methods for their quantification in biological samples, facilitating further pharmacodynamics and toxicodynamics studies (Zitai Sang et al., 2016).
Synthetic Routes and Chemical Properties
The synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides represents another area of interest. These compounds serve as mimetics of transition states involved in enzymatic reactions, offering insights into the design of enzyme inhibitors and the study of biochemical pathways (V. Iaroshenko et al., 2009).
Antimicrobial and Antitumor Activities
The development of pyrazolo[3,4-b]pyridine derivatives and their evaluation for antimicrobial and antitumor activities is a key research area. These studies aim to discover new therapeutic agents by exploiting the unique chemical properties of the pyrazole and pyridine rings, leading to compounds with promising biological activities (M. El-Borai et al., 2012).
Mechanism of Action
As a potent FAAH inhibitor, this compound reduces the breakdown of endocannabinoids, thus increasing their levels in the body. This mechanism of action is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-3-6-17-10(11(13)14)7-9(16-17)8-1-4-15-5-2-8/h1-2,4-5,7H,3,6H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLMLRCLUJCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=N)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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